molecular formula C11H12N4O3 B11614001 3,5-dimethoxy-N-(1,2,4-triazol-4-yl)benzamide CAS No. 300568-34-7

3,5-dimethoxy-N-(1,2,4-triazol-4-yl)benzamide

Cat. No.: B11614001
CAS No.: 300568-34-7
M. Wt: 248.24 g/mol
InChI Key: JITQEQNOULVWGX-UHFFFAOYSA-N
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Description

3,5-Dimethoxy-N-(4H-1,2,4-triazol-4-yl)benzamide is a chemical compound that features a benzamide core substituted with two methoxy groups at the 3 and 5 positions, and a 1,2,4-triazole ring attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-(4H-1,2,4-triazol-4-yl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The starting material, 3,5-dimethoxybenzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂.

    Amide Formation: The acid chloride is then reacted with 4-amino-1,2,4-triazole in the presence of a base such as triethylamine (Et₃N) to form the desired benzamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethoxy-N-(4H-1,2,4-triazol-4-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: 3,5-Dimethoxybenzoic acid derivatives.

    Reduction: 3,5-Dimethoxy-N-(4H-1,2,4-triazol-4-yl)benzylamine.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3,5-Dimethoxy-N-(4H-1,2,4-triazol-4-yl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Materials Science: It can be incorporated into polymers or used as a building block for the synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-(4H-1,2,4-triazol-4-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The triazole ring can form hydrogen bonds and π-π interactions with the target, while the benzamide core provides additional binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethoxybenzamide: Lacks the triazole ring, which may reduce its binding affinity and specificity.

    4H-1,2,4-Triazole-4-ylbenzamide: Lacks the methoxy groups, which may affect its solubility and reactivity.

    3,5-Dimethoxy-N-(1H-1,2,4-triazol-1-yl)benzamide: Similar structure but with the triazole ring attached at a different position, which may alter its binding properties.

Uniqueness

3,5-Dimethoxy-N-(4H-1,2,4-triazol-4-yl)benzamide is unique due to the presence of both methoxy groups and the triazole ring, which together enhance its binding affinity, specificity, and solubility. This makes it a valuable compound for various applications in medicinal chemistry and materials science.

Properties

CAS No.

300568-34-7

Molecular Formula

C11H12N4O3

Molecular Weight

248.24 g/mol

IUPAC Name

3,5-dimethoxy-N-(1,2,4-triazol-4-yl)benzamide

InChI

InChI=1S/C11H12N4O3/c1-17-9-3-8(4-10(5-9)18-2)11(16)14-15-6-12-13-7-15/h3-7H,1-2H3,(H,14,16)

InChI Key

JITQEQNOULVWGX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NN2C=NN=C2)OC

solubility

15.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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